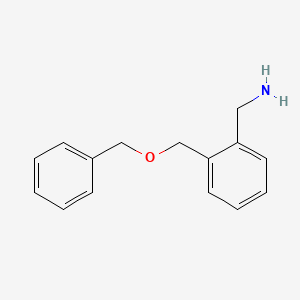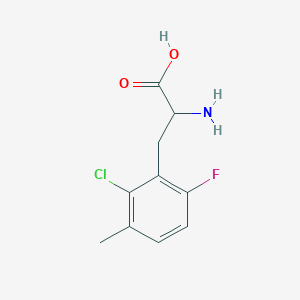
2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C10H11ClFNO2 and a molecular weight of 231.65 . It is an amino acid derivative, which means it contains an amino group (-NH2), a carboxyl group (-COOH), and a unique side chain .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an amino group (-NH2), a carboxyl group (-COOH), and a side chain attached to the alpha carbon (the carbon directly bonded to the carboxyl functional group) . The side chain in this case is a 2-chloro-6-fluoro-3-methylphenyl group.Applications De Recherche Scientifique
Antibacterial Agents
Research on pyridonecarboxylic acids and related compounds has revealed significant antibacterial properties. For instance, compounds with modifications at certain positions showed more potent activity than known antibiotics like enoxacin, suggesting their potential as new antibacterial agents. The structural activity relationships of these compounds have been extensively studied, pointing towards their mechanism of action and potential for further development as therapeutic agents (Egawa et al., 1984).
Antimicrobial and Antifungal Activity
Synthesis and evaluation of N-Substituted-β-amino Acid Derivatives have demonstrated good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against Candida tenuis and Aspergillus niger. These findings highlight the potential of these compounds in treating infections caused by these microorganisms (Mickevičienė et al., 2015).
Fluorescent Amino Acids for Protein Studies
The biosynthetic incorporation of fluorescent amino acids into proteins, using genetically encoded methods, allows for the direct observation of protein dynamics, structure, and interactions in vitro and in vivo. This technique provides a powerful tool for biochemical and cellular studies of protein function (Summerer et al., 2006).
Synthesis of Chiral Intermediates
Research has been conducted on the asymmetric synthesis of chiral intermediates such as (S)-3-chloro-1-phenyl-1-propanol, which are crucial in the production of antidepressant drugs. The studies focus on microbial reductases that can efficiently produce these intermediates with high enantioselectivity, showcasing the potential for biotechnological applications in drug synthesis (Choi et al., 2010).
Chemical Synthesis and Structural Analysis
The detailed structural and vibrational analysis of fluorinated amino acids, such as 3-Amino-3-(4-fluorophenyl)propionic acid, through DFT studies and spectroscopy, has provided insights into their chemical behavior and potential applications in synthetic chemistry. These studies offer a foundation for developing new compounds with tailored properties for various applications (Pallavi & Tonannavar, 2020).
Propriétés
IUPAC Name |
2-amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c1-5-2-3-7(12)6(9(5)11)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMSNQDGPTUHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CC(C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B2650608.png)
![4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline](/img/structure/B2650610.png)
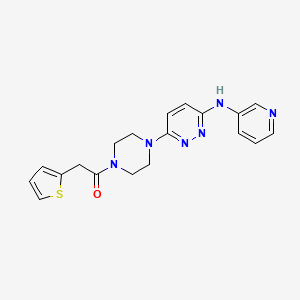
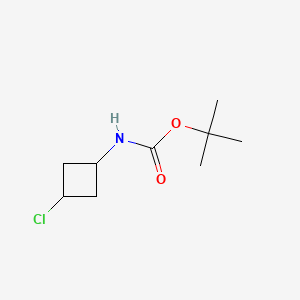
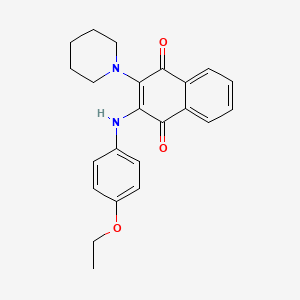
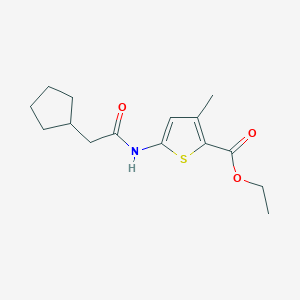
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2650616.png)
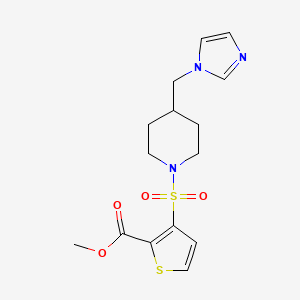

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2650620.png)
![N-cyclopentyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2650621.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2650624.png)
![(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B2650626.png)
